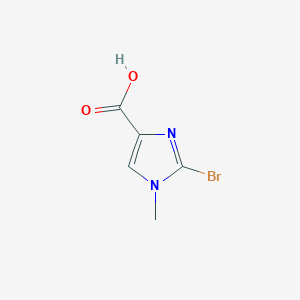

2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

2-bromo-1-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-2-3(4(9)10)7-5(8)6/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHJNZNZJCTGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243554 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852181-03-4 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852181-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid, a key building block for the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction: The Significance of Substituted Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore for interacting with biological targets. Specifically, functionalized imidazole-4-carboxylic acids are of significant interest due to their structural resemblance to histidine and their potential as enzyme inhibitors, receptor antagonists, and anti-infective agents. The target molecule, this compound, offers multiple points for further chemical elaboration, making it a versatile intermediate in the synthesis of complex molecular architectures. The bromine atom at the 2-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the commercially available precursor, 1-methyl-1H-imidazole-4-carboxylic acid. This strategy isolates the complexities of ring formation from the subsequent, targeted functionalization.

The key challenge in this synthesis is the regioselective introduction of the bromine atom at the C2 position of the imidazole ring. The C2 proton of N-alkylated imidazoles is known to be the most acidic, which kinetically favors deprotonation and subsequent electrophilic substitution at this site. However, the electronic directing effects of the N-methyl and C4-carboxylic acid groups must be carefully considered to ensure the desired regiochemical outcome. Our proposed method utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent, a reagent well-documented for the bromination of electron-rich heterocyclic systems.[2][3]

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Supplier | Purity |

| 1-methyl-1H-imidazole-4-carboxylic acid | 41716-18-1 | Sigma-Aldrich | 97% |

| N-Bromosuccinimide (NBS) | 128-08-5 | Sigma-Aldrich | 99% |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich | 99.8% |

| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | ACS Grade |

| Hexanes | 110-54-3 | Fisher Scientific | ACS Grade |

| Deionized Water | - | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | Sigma-Aldrich | ≥99% |

Step 1: Synthesis of this compound

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-methyl-1H-imidazole-4-carboxylic acid (5.0 g, 39.6 mmol).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Brominating Agent: In a single portion, add N-bromosuccinimide (NBS, 7.4 g, 41.6 mmol, 1.05 eq.) to the stirred solution. Caution: NBS is a lachrymator and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The starting material and product should have distinct Rf values.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a 1 L beaker containing deionized water (500 mL). This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with copious amounts of deionized water to remove residual DMF and succinimide.

-

Drying: Dry the crude product in a vacuum oven at 50 °C overnight.

Purification:

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H NMR (DMSO-d₆) | A singlet for the C5-H proton, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the bromine atom. |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the C2, C4, and C5 carbons of the imidazole ring, the N-methyl carbon, and the carboxylic acid carbonyl carbon. The C2 signal will show a significant downfield shift due to the attached bromine. |

| Mass Spectrometry (ESI) | The mass spectrum should show the molecular ion peaks corresponding to the two bromine isotopes ([M+H]⁺ and [M+2+H]⁺) in an approximately 1:1 ratio. |

| Melting Point | A sharp melting point should be observed, consistent with a pure compound. |

| Purity (HPLC) | A high-performance liquid chromatography analysis should show a single major peak, indicating high purity. |

Rationale and Mechanistic Insights

The bromination of 1-methyl-1H-imidazole-4-carboxylic acid with NBS proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles.

Caption: Simplified mechanism of electrophilic bromination.

The N-methyl group at the N1 position enhances the electron density of the imidazole ring, activating it towards electrophilic attack. The C2 position is the most electron-rich and sterically accessible site for electrophilic substitution in N-alkylated imidazoles. The carboxylic acid at the C4 position is a deactivating group, which further disfavors substitution at the C5 position, thus enhancing the regioselectivity for the C2 position. The use of a polar aprotic solvent like DMF facilitates the reaction by stabilizing the charged intermediates formed during the reaction.

Conclusion

This technical guide outlines a robust and reliable method for the synthesis of this compound. The two-step approach, starting from a commercially available precursor and employing a regioselective bromination, provides an efficient route to this valuable building block. The detailed protocol and mechanistic insights provided herein should enable researchers to successfully synthesize and utilize this compound in their drug discovery and materials science endeavors.

References

chemical properties of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

Introduction

This compound (CAS No: 852181-03-4) is a heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis.[1][2][3] Its structural framework is built upon the imidazole ring, a scaffold that is a cornerstone in numerous therapeutic agents due to its wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5] This guide provides a detailed exploration of its chemical properties, reactivity, and synthetic utility, offering field-proven insights for its application in drug development and materials science.

The molecule's value lies in its bifunctional nature. It possesses two key reactive sites: a bromine atom at the C2 position and a carboxylic acid group at the C4 position.[4] This arrangement allows for sequential and regioselective modifications, making it a versatile synthon for constructing complex molecular architectures.[4] The bromine atom is particularly amenable to displacement through various cross-coupling reactions, while the carboxylic acid serves as a handle for amide bond formation or esterification, enabling the assembly of diverse compound libraries.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and characterization.

| Property | Value | Source |

| CAS Number | 852181-03-4 | [1][2][3] |

| Molecular Formula | C₅H₅BrN₂O₂ | [1][6] |

| Molecular Weight | 205.01 g/mol | [1][3] |

| Physical Form | Solid | [2] |

| Purity | ≥97% (Typical) | [2] |

| Canonical SMILES | CN1C=C(N=C1Br)C(=O)O | [1] |

| InChI Key | DYHJNZNZJCTGGW-UHFFFAOYSA-N | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][4] |

Spectroscopic Analysis (Expected) :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methyl group protons (a singlet around 3.5-4.0 ppm), the imidazole ring proton at the C5 position (a singlet around 7.5-8.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR : The carbon spectrum will display signals for the five carbon atoms, including the methyl carbon, the three imidazole ring carbons, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]+ and [M+2]+ of nearly equal intensity, confirming the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C-N stretching vibrations from the imidazole ring.

Synthesis and Methodology

While specific, peer-reviewed syntheses for this exact molecule are not widely published, a logical and efficient synthetic route can be designed based on established imidazole chemistry. A plausible approach involves the regioselective bromination of a suitable precursor, 1-methyl-1H-imidazole-4-carboxylic acid. The C2 position of the imidazole ring is electronically activated and thus susceptible to electrophilic attack.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via electrophilic bromination.

Experimental Protocol (Hypothetical)

-

Dissolution : Dissolve 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile (MeCN), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling : Cool the solution to 0°C in an ice bath to control the reaction exothermicity.

-

Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C. The causality for using NBS is its ability to provide a low concentration of electrophilic bromine (Br+), which favors selective bromination at the most nucleophilic position (C2) while minimizing side reactions.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Isolation and Purification : If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. This self-validating protocol relies on the distinct physical properties of the product for purification.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a building block stems from the orthogonal reactivity of its two functional groups. This allows for a wide range of chemical transformations, positioning it as a valuable intermediate in multi-step syntheses.

Key Reaction Pathways

Caption: Major reaction pathways for functionalizing the title compound.

-

Cross-Coupling Reactions at the C2-Position : The C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions. This is the most powerful application of this synthon, enabling the introduction of diverse molecular fragments.

-

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, attaching aryl or heteroaryl groups. This is a foundational method for building biaryl structures common in pharmaceuticals.[7]

-

Sonogashira Coupling : Palladium/copper-catalyzed coupling with terminal alkynes introduces alkynyl substituents, providing a linear scaffold for further elaboration.

-

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with primary or secondary amines, a critical transformation for synthesizing compounds with amine functionalities.

-

-

Transformations of the Carboxylic Acid Group : The carboxylic acid at the C4 position provides another avenue for diversification.

-

Amide Bond Formation : Standard peptide coupling reagents (e.g., EDC, HOBt, HATU) facilitate the reaction with a wide array of amines to form amides. This is arguably one of the most important reactions in medicinal chemistry for linking molecular fragments and modulating physicochemical properties.

-

Esterification : Fischer esterification with an alcohol under acidic conditions converts the carboxylic acid to its corresponding ester. Esters can serve as prodrugs or be used as synthetic intermediates for further reactions.[8]

-

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Statements :

-

Precautionary Measures :

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[2]

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure stability.[2][4][9]

-

This product is intended for research and development purposes only and is not for diagnostic or therapeutic use in humans or animals.[4]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 852181-03-4 [sigmaaldrich.com]

- 3. 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid CAS#: 852181-03-4 [amp.chemicalbook.com]

- 4. This compound|CAS 852181-03-4 [benchchem.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. This compound,(CAS# 852181-03-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. mdpi.com [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

2-bromo-1-methyl-1H-imidazole-4-carboxylic acid CAS number

An In-depth Technical Guide to 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

CAS Number: 852181-03-4

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document outlines its chemical properties, a detailed synthetic protocol, characterization data, reactivity, and applications in modern pharmaceutical research.

Introduction and Significance

This compound is a substituted imidazole derivative that has garnered interest in medicinal chemistry. The imidazole ring is a privileged scaffold, appearing in numerous natural products and synthetic drugs, where it often plays a crucial role in binding to biological targets.[1] The introduction of a bromine atom at the 2-position and a carboxylic acid at the 4-position provides two distinct reactive handles for synthetic diversification, making this compound a valuable intermediate for constructing complex molecular architectures.[2]

The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, or it can serve as a key pharmacophoric element for interacting with biological targets through hydrogen bonding or ionic interactions.[2] These features make this compound a critical starting material for developing novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and inflammation.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 852181-03-4 | [3] |

| Molecular Formula | C₅H₅BrN₂O₂ | [3] |

| Molecular Weight | 205.01 g/mol | [3] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Storage | Inert atmosphere, 2-8°C |

Synthesis and Purification

The proposed synthesis involves the direct bromination of 1-methyl-1H-imidazole-4-carboxylic acid using N-Bromosuccinimide (NBS), a common and effective reagent for the bromination of electron-rich heterocyclic systems.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-methyl-1H-imidazole-4-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The addition of NBS is crucial for the regioselective bromination at the C2 position, which is the most electron-deficient and thus most susceptible to electrophilic attack in the imidazole ring.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, pour the reaction mixture into an equal volume of deionized water and quench with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization and Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds and known substituent effects.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| H5 (imidazole ring) | 7.5 - 8.0 | Singlet (s) | The proton at the C5 position is deshielded by the adjacent carboxylic acid group and the overall aromaticity of the ring. |

| N-CH₃ (methyl group) | 3.7 - 4.0 | Singlet (s) | The methyl group attached to the nitrogen atom is expected in this region, similar to other N-methylated imidazoles. |

| COOH (carboxylic acid) | 12.0 - 13.0 | Broad Singlet (br s) | Carboxylic acid protons are typically found far downfield and often appear as a broad signal.[5] |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (carbonyl) | 160 - 170 | The carbonyl carbon of a carboxylic acid attached to an aromatic ring is expected in this region.[6][7] |

| C2 (imidazole ring) | 120 - 130 | The carbon bearing the bromine atom (C2) is expected to be significantly shifted compared to its unbrominated counterpart. |

| C4 (imidazole ring) | 135 - 145 | The carbon attached to the carboxylic acid group (C4) will be deshielded. |

| C5 (imidazole ring) | 125 - 135 | The C5 carbon is part of the aromatic imidazole ring. |

| N-CH₃ (methyl group) | 30 - 35 | Typical chemical shift for an N-methyl group on an imidazole ring. |

Mass Spectrometry

In an electron ionization mass spectrum (EI-MS), the molecule is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and potentially the methyl group (-CH₃).

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two orthogonal reactive sites.

Caption: Key reaction pathways for this compound.

This dual reactivity allows for the systematic exploration of chemical space in lead optimization campaigns. For instance, a library of analogs can be generated by first performing a Suzuki coupling at the C2 position with various boronic acids, followed by the amidation of the carboxylic acid with a diverse set of amines.

While specific examples of APIs synthesized directly from this molecule are not prevalent in public literature, the strategic importance of this scaffold is evident from the numerous patents and research articles describing the synthesis and biological evaluation of related brominated imidazole carboxylic acids and their derivatives.[8] These compounds are frequently investigated as inhibitors of kinases, proteases, and other enzymes implicated in a range of diseases.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Handle in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and organic synthesis. Its dual reactivity allows for the creation of diverse molecular libraries, facilitating the exploration of structure-activity relationships. This guide provides a foundational understanding of its synthesis, characterization, and application, serving as a valuable resource for scientists working at the forefront of pharmaceutical research.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. This compound|CAS 852181-03-4 [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. thieme-connect.de [thieme-connect.de]

spectroscopic data for 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of this compound, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, synthetic chemists, and drug development professionals, unambiguous structural confirmation is paramount. This document outlines the theoretical basis and expected experimental data from core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from foundational principles and analogous structures, this guide serves as a predictive framework for the identification and quality control of the target compound, explaining not just the expected data, but the scientific rationale underpinning the spectroscopic signatures.

Introduction: The Significance of Substituted Imidazoles

The imidazole nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products like histidine and blockbuster drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in designing molecules with specific biological targets. The incorporation of a bromine atom and a carboxylic acid group, as in this compound, introduces key functionalities. Halogen atoms can modulate the electronic properties of the ring and serve as handles for further chemical modifications, such as cross-coupling reactions.[2] The carboxylic acid provides a site for amide bond formation or salt formation, crucial for modulating solubility and pharmacokinetic properties. Therefore, robust analytical methods to confirm the identity and purity of this specific regioisomer are essential for its application in complex synthetic pathways.[2]

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 852181-03-4 | [3] |

| Molecular Formula | C₅H₅BrN₂O₂ | [3] |

| Molecular Weight | 205.01 g/mol | [4] |

| IUPAC Name | This compound | [5] |

Experimental Workflow: From Synthesis to Analysis

The quality of spectroscopic data is intrinsically linked to the sample's purity and preparation.

Synthesis Context

This molecule is typically synthesized via a multi-step process. A common conceptual pathway involves the bromination of a suitable imidazole precursor, followed by N-methylation and functionalization to introduce the carboxylic acid. The choice of brominating agent (e.g., N-Bromosuccinimide) and reaction conditions is critical to control regioselectivity, as methylation of a brominated imidazole can lead to a mixture of isomers.[2] A robust purification step, such as recrystallization or column chromatography, is mandatory post-synthesis to remove regioisomers and residual reagents, which could otherwise confound spectroscopic interpretation.

Sample Preparation Protocols

-

NMR Spectroscopy: Accurately weigh ~5-10 mg of the purified, dry compound and dissolve in ~0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), as it effectively dissolves the polar carboxylic acid. The use of DMSO-d₆ also ensures that the acidic proton of the carboxyl group is observable.

-

IR Spectroscopy: No extensive preparation is needed for modern instruments. A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. This solution is then infused directly or via liquid chromatography into the mass spectrometer.

References

The Ascendant Role of Substituted Imidazole Carboxylic Acids in Modern Drug Discovery: A Technical Guide

Foreword: The Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and amphoteric nature have rendered it a "privileged" scaffold in the design of therapeutic agents.[4] When further functionalized with a carboxylic acid moiety, the resulting substituted imidazole carboxylic acids present a rich pharmacophore with a diverse and potent range of biological activities. This guide provides an in-depth exploration of the synthesis, biological activities, and analytical characterization of this promising class of compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present robust, self-validating protocols to empower your research endeavors.

I. The Synthetic Landscape: Crafting the Imidazole Carboxylic Acid Core

The synthetic versatility of the imidazole ring allows for the creation of a vast library of substituted derivatives. Understanding the foundational synthetic strategies is paramount to designing novel compounds with tailored biological activities.

Foundational Synthesis: The Debus-Radziszewski Reaction

One of the most fundamental and enduring methods for constructing the imidazole ring is the Debus-Radziszewski synthesis.[5][6] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.

Conceptual Workflow of the Debus-Radziszewski Imidazole Synthesis:

Caption: The Debus-Radziszewski reaction pathway.

Experimental Protocol: Synthesis of a Trisubstituted Imidazole Derivative [7][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent) and a substituted aldehyde (1 equivalent) in glacial acetic acid.

-

Addition of Ammonia Source: Add ammonium acetate (10 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted imidazole.

Synthesis of Imidazole-4,5-dicarboxylic Acid: A Key Intermediate

Imidazole-4,5-dicarboxylic acid is a crucial building block for many biologically active compounds.[9] Several synthetic routes have been developed for its preparation.[10][11][12]

Experimental Protocol: Oxidation of Benzimidazole [12][13]

-

Dissolution: Dissolve benzimidazole (1 equivalent) in a solution of sulfuric acid.

-

Oxidation: Slowly add potassium permanganate (oxidizing agent) to the solution while maintaining the temperature below 40°C.

-

Reaction Monitoring: Stir the mixture until the purple color of the permanganate disappears.

-

Filtration: Filter the reaction mixture to remove the manganese dioxide byproduct.

-

Precipitation: Cool the filtrate in an ice bath and adjust the pH to 3 with a concentrated ammonia solution to precipitate the imidazole-4,5-dicarboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water.

II. A Spectrum of Biological Activities: From Microbes to Man

Substituted imidazole carboxylic acids have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a variety of therapeutic areas.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The imidazole scaffold is a well-established pharmacophore in antifungal agents (e.g., ketoconazole, clotrimazole).[14] Substituted imidazole carboxylic acids also exhibit significant antibacterial and antifungal properties.[14][15]

Mechanism of Action: The antimicrobial action of imidazole derivatives often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of essential cellular components.[14] In fungi, they can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14] Some derivatives also interfere with bacterial DNA replication and cell wall synthesis.[16] The antibacterial mechanism can also involve the generation of reactive oxygen species (ROS), which cause damage to cellular components like nucleic acids, proteins, and lipids.[17][18]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: Targeting the Hallmarks of Cancer

The imidazole moiety is present in several anticancer drugs, and novel substituted imidazole carboxylic acids are being actively investigated for their potential in oncology.[19][20][21]

Mechanisms of Action: Substituted imidazoles exert their anticancer effects through multiple mechanisms:

-

Kinase Inhibition: They can target various protein kinases involved in cancer cell signaling pathways, thereby inhibiting cell proliferation and metastasis.[19]

-

Enzyme Inhibition: Certain derivatives inhibit enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases (CA IX and CA XII) and histone deacetylases (HDACs).[19][22]

-

Induction of Apoptosis: Some compounds can increase intracellular reactive oxygen species (ROS) levels in cancer cells, leading to programmed cell death (apoptosis).[19]

-

DNA Interaction: The imidazole ring can intercalate into DNA or bind to enzymes involved in DNA replication and repair.[20]

Signaling Pathway: Imidazole Derivatives in Cancer Therapy

Caption: Multifaceted anticancer mechanisms of imidazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Cardiovascular Applications: Angiotensin II Receptor Antagonism

Substituted imidazole-5-carboxylic acids have been extensively studied as nonpeptide angiotensin II (AII) receptor antagonists for the treatment of hypertension.[23][24]

Mechanism of Action: These compounds act as antagonists at the angiotensin II receptor type 1 (AT1).[25] By blocking the binding of angiotensin II to the AT1 receptor, they prevent vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure.[26]

Experimental Protocol: In Vitro Angiotensin II Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human AT1 receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled AII ligand (e.g., [125I]Sar1,Ile8-AII) in the presence of various concentrations of the test compound.

-

Filtration: After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Recent research has highlighted the potential of imidazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[27][28][29][30]

Mechanism of Action: The neuroprotective effects of imidazole compounds are multifaceted and can include:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and chelation of metal ions that contribute to oxidative stress.[27]

-

Anti-inflammatory Effects: Modulation of neuroinflammatory pathways.[27]

-

Modulation of Calcium Homeostasis: Some imidazole compounds can help regulate intracellular calcium levels, which are often dysregulated in neurodegenerative conditions.[29]

-

Enzyme Inhibition: Inhibition of enzymes implicated in the pathology of neurodegenerative diseases.

III. Analytical Characterization: Ensuring Purity and Identity

Accurate and reliable analytical methods are crucial for the characterization and quality control of synthesized substituted imidazole carboxylic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of imidazole derivatives.[31][32][33]

Experimental Protocol: Purity Analysis of a Substituted Imidazole Carboxylic Acid by Reverse-Phase HPLC [31]

-

Sample Preparation: Dissolve a known amount of the synthesized compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

HPLC System: Use a reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape.

-

Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance.

-

Injection and Elution: Inject the sample onto the column and run the gradient to elute the compound and any impurities.

-

Data Analysis: Determine the purity of the compound by calculating the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or derivatized imidazole compounds, GC-MS provides excellent separation and structural information.[34]

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole Derivatives Biological Activity And Synthetic Approaches | PPT [slideshare.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of substituted imidazole-4,5-dicarboxylic acids - Brusina - Russian Chemical Bulletin [ogarev-online.ru]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 14. nano-ntp.com [nano-ntp.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 18. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijsrtjournal.com [ijsrtjournal.com]

- 20. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 26. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis, structure, and neuroprotective properties of novel imidazolyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Imidazole improves cognition and balances Alzheimer's-like intracellular calcium homeostasis in transgenic Drosophila model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 34. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

molecular structure of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid

An In-depth Technical Guide to 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Foreword

For the modern medicinal chemist, the imidazole scaffold remains a cornerstone of drug design, offering a versatile framework for constructing novel therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide array of approved drugs. This guide focuses on a particularly valuable, yet underexplored, derivative: This compound . The strategic placement of a bromine atom and a carboxylic acid group on the 1-methylimidazole core provides two orthogonal points for chemical modification, making it a highly attractive starting material for the synthesis of complex molecular architectures. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in the discovery of new medicines.

Physicochemical Properties and Strategic Importance

This compound (CAS Number: 852181-03-4) is a solid at room temperature with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol .[4]

| Property | Value |

| Molecular Formula | C₅H₅BrN₂O₂ |

| Molecular Weight | 205.01 g/mol |

| CAS Number | 852181-03-4 |

| Appearance | Solid |

| Storage | 2-8°C under an inert atmosphere |

The strategic importance of this molecule lies in its bifunctional nature. The bromine atom at the 2-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[5] The carboxylic acid at the 4-position provides a convenient point for amide bond formation, esterification, or reduction to an alcohol, enabling the attachment of various side chains or pharmacophores. This dual reactivity makes it an ideal scaffold for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Proposed Synthesis of this compound

Synthetic Workflow

The proposed synthetic pathway is outlined below. It begins with the synthesis of the precursor, 1-methyl-1H-imidazole-4-carboxylic acid, followed by a regioselective bromination at the C2 position. An alternative final step involving the hydrolysis of a methyl ester precursor is also considered.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid

This procedure is adapted from a known synthesis of the precursor.[6]

-

Hydrolysis: A solution of 1-methyl-4,5-dicyanoimidazole in 6N NaOH is refluxed for 2 hours.

-

Acidification: After cooling, the reaction mixture is carefully acidified with concentrated HCl to a pH of approximately 2 to precipitate 1-methyl-4,5-imidazoledicarboxylic acid.

-

Isolation: The precipitate is filtered, washed with cold water, and dried.

-

Decarboxylation: The resulting dicarboxylic acid is heated in N,N-dimethylacetamide (DMA) at 180°C for 3 hours to effect decarboxylation.

-

Purification: The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to yield 1-methyl-1H-imidazole-4-carboxylic acid.

Step 2: Bromination of 1-methyl-1H-imidazole-4-carboxylic acid

This step is based on general procedures for the bromination of activated imidazole rings.[5]

-

Reaction Setup: To a solution of 1-methyl-1H-imidazole-4-carboxylic acid in a suitable solvent (e.g., chloroform or acetic acid), N-bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise at 0°C.

-

Reaction: The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed. The imidazole ring is activated towards electrophilic substitution, and the C2 position is generally the most reactive site for bromination in N-substituted imidazoles.

-

Work-up: The reaction mixture is quenched with a solution of sodium thiosulfate to destroy any remaining bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Alternative Final Step: Hydrolysis of Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

An alternative approach involves the bromination of the methyl ester of 1-methyl-1H-imidazole-4-carboxylic acid, followed by hydrolysis.

-

Esterification: 1-methyl-1H-imidazole-4-carboxylic acid can be converted to its methyl ester, methyl 1-methyl-1H-imidazole-4-carboxylate, using standard methods such as reaction with methanol in the presence of a catalytic amount of acid or by using a reagent like methyl imidazole carbamate (MImC).[7][8]

-

Bromination of the Ester: The resulting ester is then brominated using NBS as described above.

-

Hydrolysis: The purified methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is then hydrolyzed to the target carboxylic acid using aqueous base (e.g., LiOH or NaOH) followed by acidic workup.[9]

Structural Characterization

Definitive spectroscopic data for this compound is not currently available in public databases. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

Disclaimer: The following spectroscopic data are illustrative and based on known values for similar brominated imidazole derivatives. They are intended to provide a general guide for characterization and have not been experimentally verified for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H of the imidazole ring, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton. The chemical shift of the C5-H will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum should display signals for the three imidazole ring carbons, the N-methyl carbon, and the carboxylic acid carbonyl carbon. The C2 carbon, being directly attached to bromine, will exhibit a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-N and C=C stretching vibrations of the imidazole ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of novel bioactive molecules. The imidazole core is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][10][11][12]

A Scaffold for Novel Antibacterial Agents

The rise of antibiotic resistance is a major global health threat, necessitating the development of new antibacterial agents with novel mechanisms of action. Imidazole-containing compounds have shown promise as inhibitors of various bacterial enzymes.[10][12][13]

Caption: Drug discovery workflow utilizing the title compound as a scaffold.

Derivatives of this compound can be synthesized to target essential bacterial enzymes. For instance, by coupling different aryl or heteroaryl groups at the 2-position and various amine-containing fragments at the 4-position, a diverse library of compounds can be generated. These compounds could be screened for inhibitory activity against enzymes such as:

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of the fluoroquinolone class of antibiotics. Novel inhibitors are urgently needed to combat resistance.

-

Mur Ligases (e.g., MurD): These enzymes are involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[13] Inhibition of this pathway leads to cell lysis and death.

-

Flavohemoglobin: This enzyme is involved in nitric oxide metabolism in microbes, and its inhibition has been explored as a potential antimicrobial strategy.[13]

The mechanism of action of such imidazole-based inhibitors often involves the coordination of the imidazole nitrogen atoms to metal ions in the active site of metalloenzymes or through hydrogen bonding and hydrophobic interactions with key amino acid residues.[11][13][14]

Potential as a Framework for Other Therapeutic Areas

Beyond antibacterial applications, the imidazole scaffold is prevalent in drugs targeting a multitude of diseases.[1][15] The functional handles on this compound allow for its elaboration into potential inhibitors of:

-

Kinases: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme.

-

G-protein coupled receptors (GPCRs): The imidazole ring can mimic the side chain of histidine, which is often involved in ligand-receptor interactions.

-

Viral Enzymes: Imidazole derivatives have been investigated as inhibitors of viral proteases and polymerases.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel compounds with therapeutic potential. Its dual functionality allows for the rapid generation of diverse chemical libraries, making it an ideal starting point for drug discovery campaigns targeting a wide range of diseases, particularly in the search for new antibiotics to combat the growing threat of antimicrobial resistance. While a dedicated synthetic protocol and full characterization data are yet to be published, the proposed synthetic routes and predicted spectral data in this guide provide a solid foundation for researchers to begin exploring the potential of this promising scaffold. The continued investigation and derivatization of this compound are likely to yield novel molecules with significant biological activity and therapeutic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methyl-1H-imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Page loading... [wap.guidechem.com]

- 7. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

- 8. Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2 | CID 2773510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 4-imidazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. nano-ntp.com [nano-ntp.com]

- 11. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Bromo-Methyl-Imidazole Derivatives

Introduction: The Strategic Importance of Bromo-Methyl-Imidazoles

The imidazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science, imparting unique electronic and biological properties to molecules. When functionalized with methyl and bromo groups, these derivatives are transformed into exceptionally versatile building blocks for organic synthesis. The strategic placement of the bromine atom provides a highly reactive handle for a multitude of cross-coupling reactions, while the methyl group can influence solubility, steric hindrance, and metabolic stability.

This guide serves as a technical resource for researchers, chemists, and drug development professionals, exploring the core chemical principles, synthetic strategies, and key applications of bromo-methyl-imidazole derivatives. We will delve into the causality behind their synthetic utility and provide actionable protocols to leverage these powerful intermediates in research and development.

Core Chemical Properties and Reactivity

The utility of bromo-methyl-imidazole derivatives stems from the distinct roles of the imidazole core and the carbon-bromine bond. The imidazole ring is an electron-rich aromatic system, and the nitrogen atoms can act as hydrogen bond donors/acceptors or as nucleophiles. The bromine atom, attached to an sp²-hybridized carbon, is an excellent leaving group, making it the primary site for synthetic elaboration.

This dual functionality makes the bromo-methyl-imidazole scaffold a cornerstone for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.[1] These reactions enable the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern chemical synthesis.

Caption: Versatility of the bromo-methyl-imidazole core in cross-coupling reactions.

Synthesis of Bromo-Methyl-Imidazole Derivatives

The synthesis of specific bromo-methyl-imidazole regioisomers can be a significant challenge. For instance, direct methylation of a bromo-imidazole precursor can lead to a mixture of N-methylated regioisomers that are difficult to separate.[2] Therefore, robust and scalable synthetic routes are critical for their practical application.

A common strategy involves the direct bromination of an N-methylated imidazole precursor using a brominating agent like N-Bromosuccinimide (NBS). The choice of solvent and reaction conditions is crucial for achieving high regioselectivity and yield.

General Protocol: Synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxamide Derivative

This protocol is adapted from a patented method and illustrates a typical bromination step.[3]

-

Dissolution: Dissolve the starting material (a substituted 1-methyl-1H-imidazole-5-carboxamide) in a suitable solvent such as chloroform.

-

Reagent Addition: Add the catalyst, such as azobisisobutyronitrile (AIBN), followed by the brominating agent, N-Bromosuccinimide (NBS), to the solution. A typical molar ratio of substrate to NBS is between 1:2.5 and 1:3.[3]

-

Reaction Incubation: Stir the mixture at room temperature for approximately 30 minutes to ensure homogeneity.

-

Heating: Increase the temperature to around 50°C and maintain stirring for 12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude residue using column chromatography to isolate the desired 4-bromo-1-methyl-1H-imidazole product.

Self-Validation Insight: The progress of the reaction should be meticulously monitored by TLC. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates a successful transformation. A final purity check by ¹H NMR and Mass Spectrometry is essential to confirm the structure and integrity of the final compound.

Applications in Medicinal Chemistry and Drug Discovery

Bromo-methyl-imidazoles are foundational components in the pharmaceutical sector, serving as key intermediates for a wide range of Active Pharmaceutical Ingredients (APIs). Their structural motif is present in a multitude of diversified bioactive compounds.[2]

Key Therapeutic Areas:

-

Oncology: These derivatives are building blocks for various kinase inhibitors, which are a major class of anti-cancer drugs.[2] For example, 4-bromo-1,2-dimethyl-1H-imidazole is a crucial precursor for synthesizing casein kinase inhibitors for anticancer therapy.[2] They are also used in synthesizing novel BRAF inhibitors and bimetallic platinum(II) complexes with potent cytotoxic activity.[4][5]

-

Infectious Diseases: The imidazole core is a well-known pharmacophore in antifungal and antibacterial agents.[6][7] Bromo-substituted derivatives serve as starting materials for novel compounds tested against various bacterial strains and Mycobacterium tuberculosis.[6][8]

-

Inflammatory and Metabolic Diseases: The versatility of the scaffold allows for its incorporation into inhibitors for enzymes like xanthine oxidase and RIP1 kinase, which are targets for inflammatory conditions.[2]

The table below summarizes the utility of specific bromo-methyl-imidazole derivatives in the synthesis of various classes of bioactive molecules.

| Bromo-Methyl-Imidazole Derivative | Therapeutic Target/Application Area | Reference |

| 4-Bromo-1,2-dimethyl-1H-imidazole | Cathepsin K, Xanthine Oxidase, Casein Kinase, CDK8/19, RIP1 Kinase, TGFβ Inhibitors | [2] |

| 2-Bromo-1-methyl-1H-imidazole | Precursor for ligands in cytotoxic Platinum(II) complexes | [4] |

| Bromo-imidazole Scaffolds | BRAF Inhibitors (Oncology) | [5] |

| 5-(nitro/bromo)-styryl-2-benzimidazoles | Anti-tubercular and Antimicrobial Agents | [6][8] |

Applications in Materials Science and Catalysis

Beyond pharmaceuticals, bromo-methyl-imidazole derivatives are valuable in materials science and catalysis.

-

Ligand Synthesis: They are used to synthesize complex ligands for transition metal catalysts.[9][10] The resulting metal complexes can have unique catalytic properties or applications as functional materials.

-

Advanced Materials: The imidazole scaffold is a component in the development of advanced materials, and the bromo-functionality allows for its covalent incorporation into larger polymer or crystal structures.

-

Ionic Liquids: The parent compound, 1-methylimidazole, is a fundamental building block for imidazolium-based ionic liquids.[11] Brominated versions can be used to create functionalized ionic liquids with specific properties.

Detailed Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most common application for bromo-methyl-imidazole derivatives, enabling the formation of a C-C bond with an aryl or heteroaryl boronic acid.

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

-

Reactant Preparation: To a flame-dried round-bottom flask, add 5-bromo-1-methyl-1H-imidazole (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 5-10 minutes. This is critical because the palladium catalyst is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), to the flask under a positive pressure of inert gas.

-

Heating and Monitoring: Immerse the flask in a preheated oil bath (typically 80-100°C) and stir vigorously. Monitor the reaction by TLC until the bromo-imidazole spot is no longer visible.

-

Quenching and Extraction: Once complete, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the pure coupled product. The final product's identity and purity should be confirmed by NMR and MS analysis.

Physicochemical Data of Key Isomers

The specific isomer of bromo-methyl-imidazole used is critical. The position of the bromo and methyl groups influences the compound's physical properties and reactivity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL) |

| 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 | C₄H₅BrN₂ | 161.00 | Solid | 172 | 1.649 |

| 4-Bromo-1-methyl-1H-imidazole | 25676-75-9 | C₄H₅BrN₂ | 161.00 | Liquid | >110 (flash pt) | 1.614 |

| 5-Bromo-1-methyl-1H-imidazole | 1003-21-0 | C₄H₅BrN₂ | 161.00 | - | - | - |

(Data sourced from PubChem and commercial supplier data sheets)[4][12][13][14][15]

Conclusion and Future Outlook

Bromo-methyl-imidazole derivatives are far more than simple chemical intermediates; they are strategic enablers of molecular innovation. Their predictable reactivity in robust cross-coupling reactions provides a reliable pathway to novel chemical entities in drug discovery and materials science.[1] The continued development of more efficient and regioselective synthetic methods will further expand their accessibility and application.[2] Future research will likely focus on incorporating these scaffolds into new therapeutic modalities, such as targeted protein degraders and covalent inhibitors, as well as developing novel functional materials with tailored electronic and photophysical properties.

References

- 1. Buy (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 861362-06-3 [smolecule.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 4. 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7 [sigmaaldrich.com]

- 5. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. scialert.net [scialert.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 [chemicalbook.com]

- 10. 2-Bromo-1-methylimidazole, 95% | Fisher Scientific [fishersci.ca]

- 11. benchchem.com [benchchem.com]

- 12. 4-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 2773262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-溴-1-甲基-1H-咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 5-ブロモ-1-メチル-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and History of Imidazole-Based Carboxylic Acids

This guide provides a comprehensive exploration of the discovery and historical development of imidazole-based carboxylic acids, pivotal scaffolds in medicinal chemistry and drug development. We will delve into the foundational discoveries of the imidazole ring, trace the evolution of synthetic methodologies for its carboxylation, and illuminate the rationale behind these experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of molecules.

The Imidazole Nucleus: A Privileged Scaffold in Chemistry and Biology

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, including its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, confer upon it a remarkable versatility. The imidazole moiety can act as a proton donor and acceptor, a nucleophile, and a ligand for metal ions, making it a frequent participant in biological processes.[3][4]

This inherent reactivity and ability to engage in various non-covalent interactions, such as hydrogen bonding, are fundamental to its role as a "privileged scaffold" in drug design.[3] The imidazole ring is a key component of naturally occurring biomolecules like the essential amino acid histidine and the neurotransmitter histamine.[2] Its presence in these vital compounds underscores its profound biological significance and has inspired chemists for over a century to incorporate it into synthetic therapeutic agents. The addition of a carboxylic acid functionality to this already versatile ring system further enhances its utility, providing an additional site for interaction and modification, and often improving the pharmacokinetic properties of drug candidates.[5]

Foundational Discoveries: The Dawn of Imidazole Chemistry

The story of imidazole begins in the mid-19th century. In 1858, the German chemist Heinrich Debus first synthesized the parent imidazole ring, which he named "glyoxaline," through the reaction of glyoxal and formaldehyde with ammonia.[1][6] This reaction, while groundbreaking, often resulted in low yields.

A significant advancement came with the work of Polish chemist Bronisław Radziszewski. Building upon Debus's work, Radziszewski developed a more general and higher-yielding method for imidazole synthesis. The Debus-Radziszewski imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6] This multicomponent reaction proved to be a robust method for preparing a variety of substituted imidazoles and remains a cornerstone of heterocyclic chemistry.[7]

Another pivotal early contribution was the Marckwald synthesis , which provides a route to 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and thiocyanates.[6][7] The resulting 2-mercaptoimidazoles can then be desulfurized to yield the corresponding imidazoles. These early synthetic methodologies laid the essential groundwork for the subsequent exploration and functionalization of the imidazole ring, including the introduction of carboxylic acid groups.

The Emergence of Imidazole-Based Carboxylic Acids: Key Synthetic Milestones

With the imidazole core established, the subsequent challenge was the introduction of functional groups, particularly the carboxylic acid moiety, to modulate the molecule's properties. The development of synthetic routes to imidazole-based carboxylic acids can be traced through several key historical advancements.

Imidazole-4,5-dicarboxylic Acid: From Natural Product Derivatives to Direct Synthesis

One of the earliest and most important imidazole carboxylic acids to be synthesized was imidazole-4,5-dicarboxylic acid. Its development highlights the evolution of synthetic strategies from complex, multi-step processes to more direct and economical methods.

Classical Synthesis from Tartaric Acid Dinitrate (1891): One of the first documented syntheses of imidazole-4,5-dicarboxylic acid involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.[8][9] This method, while historically significant, relied on a starting material derived from a natural product and involved nitration, a potentially hazardous step.

Oxidation of Benzimidazole (1956): A major step forward was the development of a method involving the oxidative cleavage of the benzene ring of benzimidazole.[8][9] This process utilized strong oxidizing agents like potassium permanganate or potassium dichromate to yield imidazole-4,5-dicarboxylic acid.[8] This approach was advantageous as benzimidazole was a readily available starting material.

Protocol: Oxidation of Benzimidazole to Imidazole-4,5-dicarboxylic Acid

Causality of Experimental Choices:

-

Strong Oxidizing Agent: Potassium permanganate (KMnO₄) is chosen for its ability to oxidatively cleave the aromatic benzene ring of benzimidazole while leaving the more robust imidazole ring intact under controlled conditions.

-

Aqueous Basic Conditions: The reaction is typically run in an aqueous solution of a base, such as potassium hydroxide. The base helps to solubilize the benzimidazole and the permanganate, and the resulting carboxylates are formed as their potassium salts, which are soluble in the reaction medium.

-

Temperature Control: The reaction is exothermic and requires careful temperature control (e.g., heating to reflux) to ensure the reaction proceeds to completion without uncontrolled side reactions.

-

Acidic Workup: After the oxidation is complete, the reaction mixture is acidified. This protonates the carboxylate salts, causing the desired imidazole-4,5-dicarboxylic acid to precipitate out of the solution, allowing for its isolation.

Step-by-Step Methodology:

-

Dissolution: Dissolve benzimidazole in an aqueous solution of potassium hydroxide in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Oxidant Addition: While stirring and heating the solution to reflux, slowly add a solution of potassium permanganate in water portion-wise. The purple color of the permanganate will disappear as it is consumed in the reaction, and a brown precipitate of manganese dioxide will form.

-

Reaction Monitoring: Continue the addition of the permanganate solution until a faint pink color persists, indicating that the oxidation is complete.

-

Quenching and Filtration: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Precipitation: Carefully acidify the filtrate with a mineral acid (e.g., sulfuric acid) to a low pH. The white precipitate of imidazole-4,5-dicarboxylic acid will form.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot water.

Modern Economical Synthesis from Imidazole: A more recent and economically viable method starts from the parent imidazole.[9] This process involves an initial hydroxymethylation of imidazole with formaldehyde, followed by oxidation of the resulting hydroxymethyl groups to carboxylic acids using nitric acid.[8][9]

Imidazole-4-carboxylic Acid and Imidazole-2-carboxylic Acid: Expanding the Synthetic Toolkit

The synthesis of monocarboxylic acid derivatives of imidazole also saw significant progress, with various methods developed to achieve regioselective carboxylation.